N-[2-(diethylamino)ethyl]-N-(6,7-dihydro-[1,4]dioxino[2,3-f][1,3]benzothiazol-2-yl)-5-nitro-1-benzothiophene-2-carboxamide;hydrochloride
Description
N-[2-(diethylamino)ethyl]-N-(6,7-dihydro-[1,4]dioxino[2,3-f][1,3]benzothiazol-2-yl)-5-nitro-1-benzothiophene-2-carboxamide hydrochloride is a structurally complex benzothiophene carboxamide derivative. Key features include:
- 6,7-Dihydro-[1,4]dioxino[2,3-f][1,3]benzothiazole moiety: A fused heterocyclic ring system that may improve metabolic stability and solubility .
- Diethylaminoethyl side chain: A tertiary amine group that could enhance lipophilicity and central nervous system (CNS) penetration compared to dimethylamino analogs .
- Hydrochloride salt: Improves solubility and bioavailability for therapeutic applications .
The compound’s design aligns with benzothiazole and benzothiophene derivatives investigated for anticonvulsant, antimicrobial, and anti-inflammatory activities .
Properties
IUPAC Name |
N-[2-(diethylamino)ethyl]-N-(6,7-dihydro-[1,4]dioxino[2,3-f][1,3]benzothiazol-2-yl)-5-nitro-1-benzothiophene-2-carboxamide;hydrochloride | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C24H24N4O5S2.ClH/c1-3-26(4-2)7-8-27(23(29)22-12-15-11-16(28(30)31)5-6-20(15)34-22)24-25-17-13-18-19(14-21(17)35-24)33-10-9-32-18;/h5-6,11-14H,3-4,7-10H2,1-2H3;1H | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
BGLSHBYLTBZSDE-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCN(CC)CCN(C1=NC2=CC3=C(C=C2S1)OCCO3)C(=O)C4=CC5=C(S4)C=CC(=C5)[N+](=O)[O-].Cl | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C24H25ClN4O5S2 | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
549.1 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of N-[2-(diethylamino)ethyl]-N-(6,7-dihydro-[1,4]dioxino[2,3-f][1,3]benzothiazol-2-yl)-5-nitro-1-benzothiophene-2-carboxamide;hydrochloride typically involves multi-step organic reactions. The process begins with the preparation of the benzothiophene core, followed by the introduction of the nitro group through nitration reactions. Subsequent steps involve the formation of the dioxino and benzothiazolyl moieties, which are then linked to the benzothiophene core. The final step includes the attachment of the diethylaminoethyl group and the formation of the hydrochloride salt.
Industrial Production Methods
Industrial production of this compound may involve large-scale synthesis using optimized reaction conditions to ensure high yield and purity. Techniques such as continuous flow reactors and automated synthesis platforms can be employed to streamline the production process.
Chemical Reactions Analysis
Types of Reactions
N-[2-(diethylamino)ethyl]-N-(6,7-dihydro-[1,4]dioxino[2,3-f][1,3]benzothiazol-2-yl)-5-nitro-1-benzothiophene-2-carboxamide;hydrochloride undergoes various chemical reactions, including:
Oxidation: The nitro group can be reduced to an amine under specific conditions.
Reduction: The compound can undergo reduction reactions to modify the nitro group.
Substitution: The benzothiophene ring can participate in electrophilic aromatic substitution reactions.
Common Reagents and Conditions
Common reagents used in these reactions include reducing agents like hydrogen gas and palladium catalysts for reduction reactions, and oxidizing agents such as potassium permanganate for oxidation reactions. Reaction conditions typically involve controlled temperatures and pressures to ensure selective transformations.
Major Products
The major products formed from these reactions depend on the specific reaction conditions and reagents used. For example, reduction of the nitro group yields an amine derivative, while oxidation can lead to the formation of various oxidized products.
Scientific Research Applications
N-[2-(diethylamino)ethyl]-N-(6,7-dihydro-[1,4]dioxino[2,3-f][1,3]benzothiazol-2-yl)-5-nitro-1-benzothiophene-2-carboxamide;hydrochloride has diverse applications in scientific research:
Chemistry: Used as a building block for synthesizing more complex molecules.
Biology: Investigated for its potential biological activities, including antimicrobial and anticancer properties.
Medicine: Explored as a potential therapeutic agent due to its unique chemical structure.
Industry: Utilized in the development of advanced materials and chemical processes.
Mechanism of Action
The mechanism of action of N-[2-(diethylamino)ethyl]-N-(6,7-dihydro-[1,4]dioxino[2,3-f][1,3]benzothiazol-2-yl)-5-nitro-1-benzothiophene-2-carboxamide;hydrochloride involves its interaction with specific molecular targets. The compound may bind to enzymes or receptors, modulating their activity and triggering downstream signaling pathways. The exact molecular targets and pathways depend on the specific application and biological context.
Comparison with Similar Compounds
Comparison with Structurally Similar Compounds
Structural Analogues and Modifications
The table below highlights structural differences and inferred pharmacological implications:
Key Research Findings
Role of the Diethylaminoethyl Group
- In contrast, dimethylaminoethyl derivatives (e.g., ) may exhibit faster renal clearance due to reduced hydrophobicity .
Impact of the Nitro Group
- The 5-nitro substituent on the benzothiophene core is an electron-withdrawing group, likely enhancing binding to enzymatic targets (e.g., nitroreductases or cytochrome P450 isoforms) .
- Similar nitro-containing benzothiazoles show improved antifungal and antiparasitic activities compared to non-nitrated analogs .
Metabolic Stability of Carboxamide Derivatives
- Carboxamide groups (as in the target compound) are associated with superior metabolic stability and reduced toxicity compared to carboxylic acid derivatives, as seen in hHAO1 inhibitors .
- Benzothiazole carboxamides (e.g., ) avoid gastric ulceration common with NSAIDs like ibuprofen, suggesting therapeutic safety .
Fused Heterocyclic Systems
- The dihydrodioxino ring in the target compound may confer resistance to oxidative degradation, a limitation observed in simpler benzothiazoles like riluzole .
Biological Activity
N-[2-(diethylamino)ethyl]-N-(6,7-dihydro-[1,4]dioxino[2,3-f][1,3]benzothiazol-2-yl)-5-nitro-1-benzothiophene-2-carboxamide;hydrochloride is a complex organic compound notable for its diverse biological activities. This article explores its pharmacological potential, mechanisms of action, and relevant case studies.
Chemical Structure and Properties
The compound's molecular formula is with a molecular weight of 499.0 g/mol. The intricate structure includes a benzothiazole moiety, which is known for its wide range of biological activities.
| Property | Value |
|---|---|
| Molecular Formula | C20H23ClN4O5S2 |
| Molecular Weight | 499.0 g/mol |
| CAS Number | 1321730-65-7 |
1. Anticancer Activity
Benzothiazole derivatives have been extensively studied for their anticancer properties. The compound has shown promising results against various cancer cell lines:
- Mechanism of Action : The compound acts as a VEGFR-2 inhibitor, which is crucial in angiogenesis and tumor growth. Research indicates that it binds to the active site of VEGFR-2 with an IC50 value comparable to established inhibitors like Sorafenib (IC50 = 53 nM) .
- Cell Lines Tested : Significant cytotoxicity was observed in HeLa (cervical cancer), SW480 (colon cancer), and HepG2 (liver cancer) cell lines, suggesting its potential as an effective chemotherapeutic agent .
2. Enzyme Inhibition
The compound exhibits inhibitory effects on various enzymes involved in cancer progression:
- EGFR and PI3K Inhibition : Studies show that benzothiazole derivatives can inhibit EGFR and PI3K pathways, which are critical in cancer cell proliferation and survival .
3. Antimicrobial and Anti-inflammatory Effects
Benzothiazole derivatives have also demonstrated antimicrobial activity against several pathogens and anti-inflammatory properties that could be beneficial in treating infections and inflammatory diseases .
Study 1: VEGFR-2 Inhibition
A recent study evaluated the efficacy of several benzothiazole hybrids as VEGFR-2 inhibitors. The compound showed significant inhibition with an IC50 value of 91 nM, indicating its strong potential as an antiangiogenic agent .
Study 2: Cytotoxicity Profile
In vitro assays revealed that the compound effectively induced apoptosis in various cancer cell lines. The mechanism involved the activation of caspases and disruption of mitochondrial membrane potential, leading to cell death .
Future Directions
Further research is warranted to explore:
- Structure-Activity Relationships (SAR) : Understanding how modifications to the chemical structure affect biological activity can lead to the development of more potent derivatives.
- In Vivo Studies : Conducting animal studies to assess the pharmacokinetics and therapeutic efficacy in a living organism will provide insights into its clinical applicability.
Q & A
Q. What are the recommended synthetic strategies for this compound, and how can optimization challenges be addressed?
The synthesis of this polycyclic compound requires multi-step organic reactions, including coupling of the benzothiophene core with the dioxino-benzothiazol moiety and subsequent functionalization of the nitro and diethylaminoethyl groups. Key challenges include controlling regioselectivity and minimizing side reactions. A Design of Experiments (DoE) approach, as demonstrated in flow-chemistry optimizations for structurally complex molecules, can systematically address variables like temperature, reagent stoichiometry, and reaction time . For example, coupling steps may benefit from flow reactors to enhance mixing efficiency and heat transfer. Post-synthetic purification via preparative HPLC or column chromatography is critical to isolate the hydrochloride salt form .
Q. Which analytical techniques are essential for confirming structural integrity and purity?
- High-resolution mass spectrometry (HRMS) and multinuclear NMR (¹H, ¹³C, DEPT, 2D-COSY) are mandatory to verify the molecular framework and substituent positions.
- X-ray crystallography can resolve ambiguities in stereochemistry or crystal packing, particularly for the dioxino-benzothiazol system .
- HPLC-UV/ELSD with a C18 column (gradient elution: acetonitrile/water + 0.1% TFA) ensures ≥95% purity. Monitor for residual solvents (e.g., DMF, THF) via GC-MS .
Advanced Research Questions
Q. How can non-covalent interactions (e.g., π-π stacking, hydrogen bonding) influence the compound’s reactivity or supramolecular assembly?
Computational methods (DFT calculations, molecular docking ) paired with experimental techniques (ITC, XRD ) are critical. The nitro and benzothiazol groups may engage in π-π interactions with aromatic biological targets (e.g., kinase ATP-binding pockets), while the diethylaminoethyl side chain could form salt bridges or hydrogen bonds. Synchrotron-based XRD studies on co-crystals with model proteins (e.g., albumin) may reveal binding motifs .
Q. What experimental frameworks are suitable for resolving contradictory structure-activity relationship (SAR) data in biological assays?
- Orthogonal assay validation : Use multiple assays (e.g., enzymatic inhibition, cellular viability, SPR binding) to confirm target engagement.
- Metabolite profiling : LC-MS/MS to rule off-target effects from degradation products.
- Cryo-EM or NMR-guided dynamics studies can elucidate conformational changes in target proteins upon compound binding .
Q. How can researchers design mechanistic studies to probe the role of the nitro group in redox-dependent activity?
- Electrochemical analysis (cyclic voltammetry) quantifies redox potentials.
- EPR spectroscopy detects nitro radical intermediates under physiological conditions.
- Knockdown/knockout models (e.g., CRISPR-Cas9 in cell lines) can test dependency on nitroreductase enzymes for activation .
Methodological Notes
- Synthetic Optimization : Prioritize microwave-assisted synthesis for steps requiring high temperatures to reduce reaction times and improve yields .
- Data Contradictions : Apply multivariate statistical analysis (e.g., PCA) to disentangle assay variability from true SAR trends .
- Biological Studies : Use fluorescent probes (e.g., C6-NBD analogs) to track cellular uptake and sublocalization .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
